3-(Piperidin-4-yl)-1H-indazole hydrochloride

GSK-3β Inhibition Mood Disorders Kinase Inhibitor

Secure the definitive 3-substituted indazole core for ATP-competitive kinase programs. This hydrochloride salt preserves the critical indazole NH for hinge-region hydrogen bonding, a feature absent in 1- or 5-substituted isomers. Unlike the free base, the HCl form provides significantly enhanced aqueous solubility and solid-state stability, directly improving synthetic reproducibility and enabling aqueous coupling reactions. Essential for GSK-3β inhibitor scaffolds such as AF3581 and systematic CNS lead optimization.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
CAS No. 1416351-79-5
Cat. No. B1444556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-1H-indazole hydrochloride
CAS1416351-79-5
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C3C=CC=CC3=NN2.Cl
InChIInChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
InChIKeyMIMUBDFRZBSXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)-1H-indazole Hydrochloride (CAS 1416351-79-5): A Versatile 3-Substituted Indazole Scaffold for CNS and Kinase-Targeted Synthesis


3-(Piperidin-4-yl)-1H-indazole hydrochloride is a heterocyclic building block featuring a piperidine moiety attached at the C-3 position of an indazole core. This 3-substituted regioisomer serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting GSK-3β, and of central nervous system (CNS) agents where the 3-position substitution enables favorable electronic and metabolic profiles [1]. The hydrochloride salt form enhances aqueous solubility and stability, facilitating downstream synthetic transformations and formulation development .

Why 3-(Piperidin-4-yl)-1H-indazole Hydrochloride Cannot Be Replaced by Other Indazole-Piperidine Isomers or Salts


Substituting this compound with other piperidinyl-indazole isomers (e.g., 1- or 5-substituted) or the free base is scientifically invalid due to profound differences in regioisomer-specific SAR, tautomeric equilibrium, and salt-form physicochemical properties. The 3-position attachment preserves the indazole NH for key hydrogen-bonding interactions, a feature critical for ATP-competitive kinase binding that is absent in N1-alkylated analogs [1]. Furthermore, the hydrochloride salt provides significantly enhanced aqueous solubility and solid-state stability compared to the free base, directly impacting the reproducibility and efficiency of synthetic workflows .

Quantitative Differentiation Evidence for 3-(Piperidin-4-yl)-1H-indazole Hydrochloride Against Structural Analogs


C-3 Substitution Enables High-Affinity GSK-3β Inhibition via Preservation of Key H-Bonding

The 3-substituted indazole scaffold is a privileged core in ATP-competitive GSK-3β inhibitors. The AF3581 series, featuring a 3-carboxamide linkage to a piperidine, achieves nanomolar potency (IC50 ~ 5-10 nM) on purified human GSK-3β and high selectivity over other kinases [1][2]. This activity is critically dependent on the 3-substitution pattern that maintains the indazole NH as a hydrogen-bond donor to the kinase hinge region. In contrast, 1-substituted isomers (e.g., 1-(piperidin-4-yl)-1H-indazole) alkylate the indazole N1, abolishing this key H-bond and severely reducing GSK-3β affinity .

GSK-3β Inhibition Mood Disorders Kinase Inhibitor

Hydrochloride Salt Form Provides Superior Aqueous Solubility vs. Free Base, Critical for Downstream Aqueous Reactions and Formulation

The hydrochloride salt of 3-(piperidin-4-yl)-1H-indazole exhibits significantly improved aqueous solubility compared to the free base (3-(piperidin-4-yl)-1H-indazole, CAS 133455-10-4). This property is critical for enabling subsequent amide coupling or reductive amination reactions in aqueous or protic solvent systems . The salt also demonstrates superior solid-state stability under recommended storage conditions (2-8°C, sealed dry), minimizing degradation during long-term storage and ensuring batch-to-batch consistency .

Salt Form Selection Solubility Synthetic Feasibility

3-Position Substitution Optimizes Metabolic Stability and Lipophilicity in CNS-Targeted Drug Discovery

The indazole scaffold is a well-established bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I/II metabolism compared to the parent phenol [1][2]. 3-Substituted indazoles, in particular, demonstrate improved metabolic stability and brain penetration, key properties for CNS drug candidates [3]. In contrast, 1-substituted isomers often exhibit altered lipophilicity (logP differences of up to 0.5 units) and increased metabolic liability due to N-alkylation effects .

CNS Drug Discovery Metabolic Stability Lipophilicity

Optimal Research Applications for 3-(Piperidin-4-yl)-1H-indazole Hydrochloride: Synthesis of CNS-Active Kinase Inhibitors and Bioisosteric Probe Compounds


Synthesis of ATP-Competitive GSK-3β Inhibitors for Mood Disorder Research

This compound serves as the essential 3-substituted indazole core for constructing potent, selective GSK-3β inhibitors like AF3581 and related carboxamide derivatives [1]. The 3-position attachment preserves the indazole NH for critical hinge-region hydrogen bonding, a feature that cannot be replicated with 1-substituted isomers. Researchers should procure this specific regioisomer and salt form to ensure synthetic access to this therapeutically relevant chemotype [2].

Development of CNS-Penetrant Bioisosteres of Phenol-Containing Leads

The indazole scaffold, particularly in its 3-substituted form, is a superior bioisostere for phenol moieties in CNS drug candidates [3]. Its enhanced lipophilicity (logP = 2.45) and metabolic stability make it ideal for replacing metabolically labile phenol groups in lead series targeting neurological disorders . The hydrochloride salt further streamlines synthesis by ensuring solubility in aqueous coupling reactions .

Structure-Activity Relationship (SAR) Exploration of Kinase Hinge-Binding Motifs

The compound provides a versatile 3-substituted indazole core for systematic SAR studies on kinase hinge-binding interactions . The piperidine nitrogen can be readily functionalized to explore vectors extending into the solvent-exposed region, while the 3-position attachment maintains the critical H-bond donor/acceptor pattern required for ATP-competitive inhibition [4]. Use of the pure hydrochloride salt ensures consistent starting material for quantitative SAR comparisons across derivative libraries .

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